3-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methoxybenzenesulfonamide is a complex organic compound that features a unique combination of functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. The process often begins with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized through various methods such as condensation reactions, intramolecular cyclizations, and multicomponent reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the aromatic ring or the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides or amines. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methoxybenzenesulfonamide has a wide range of scientific research applications:
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be used in the development of new materials, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The sulfonamide group can enhance binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazole-containing compounds: These compounds are known for their broad range of chemical and biological properties.
Uniqueness
3-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methoxybenzenesulfonamide is unique due to the specific combination of functional groups, which can result in distinct biological activities and chemical reactivity. The presence of the fluoro and methoxy groups can influence its pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c1-23-15-6-5-13(10-14(15)17)24(21,22)18-8-7-12-11-20-9-3-2-4-16(20)19-12/h2-6,9-11,18H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUIRHGBRPHFIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CN3C=CC=CC3=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.